molecular formula C12H10N2 B1199026 5,10-Dihydrophenazine CAS No. 613-32-1

5,10-Dihydrophenazine

Cat. No.: B1199026
CAS No.: 613-32-1
M. Wt: 182.22 g/mol
InChI Key: IVURTNNWJAPOML-UHFFFAOYSA-N
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Description

5,10-Dihydrophenazine is a member of the phenazine class of compounds, characterized by the hydrogenation of the 5 and 10 positions of phenazine. This compound has a molecular formula of C12H10N2 and is known for its versatile chemical properties and applications in various fields, including organic electronics and pharmaceuticals .

Mechanism of Action

Target of Action

5,10-Dihydrophenazine is a versatile compound with several targets. It acts as an electron donor in various biochemical processes . It is also used as a key component in thermally activated delayed fluorescence (TADF) emitters . Furthermore, it serves as a sustainable replacement for ruthenium- or iridium-based photoredox catalysts .

Mode of Action

This compound interacts with its targets primarily through electron transfer processes. In the context of TADF emitters, it donates electrons to various electron-acceptor units, resulting in a wide range of emission colors . As a photoredox catalyst, it acts as a strong excited-state reductant .

Biochemical Pathways

The biochemical pathways involving this compound are complex and multifaceted. It plays a central role in the biosynthesis of endophenazines . The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via several intermediates to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA), which then act as “core” phenazines .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, in TADF emitters, its interaction with electron-acceptor units leads to a wide range of emission colors . As a photoredox catalyst, it enables more sustainable chemical reactions by replacing less environmentally friendly catalysts .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For example, the performance of TADF emitters containing this compound can be affected by the surrounding medium . Similarly, the effectiveness of this compound as a photoredox catalyst may depend on factors such as light intensity and the presence of other reactants .

Future Directions

: Read more : ChemSpider

Preparation Methods

Synthetic Routes and Reaction Conditions

5,10-Dihydrophenazine can be synthesized through a one-pot synthesis method involving the reaction of catechol with a 1,2-diaminoaryl compound. The reaction is typically carried out under commercially viable conditions, with either catechol or the 1,2-diaminoaryl compound provided in at least 50% molar stoichiometric excess . The reaction is conducted at high temperatures, around 200-210°C, for 35-40 hours in a sealed tube .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors to maintain the necessary reaction conditions. The process may also include steps for the derivatization of the product at one or both of the 5,10-positions to form monosubstituted or disubstituted dihydrophenazines .

Chemical Reactions Analysis

Properties

IUPAC Name

5,10-dihydrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVURTNNWJAPOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323047
Record name 5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-32-1
Record name 613-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-dihydrophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 12 L Morton flask is charged 702 g 1,2-diaminobenzene and 2.1 Kg catechol (3 equivalents based on 1,2-diaminobenzene). Heat is applied by a heating mantle, and at the end of 30 minutes, all materials are melted and the temperature has risen to 90° C. Over the next 40 minutes, the temperature is increased to ca. 170° C. The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period. The reaction mixture is cooled to 80° C. and 8 L deionized water added over 30 minutes. The mixture is allowed to cool to room temperature overnight, and a filter candle used to remove water. A further 8 L water is added and heated to 70° C., cooled to 40° C., and the water again removed. A further wash with 8 L water is again performed, with the wash temperature lowered only to 60° C. during removal of water. The product is filtered on a filter funnel and air dried for 30 minutes to yield ca. 1200 g of moist 5,10-dihydrophenazine containing approximately 20% water. Yield of dry 5,10-dihydrophenazine is 960 g (68% of theory, based on 1,2-diaminobenzene).
Quantity
702 g
Type
reactant
Reaction Step One
Quantity
2.1 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5,10-dihydrophenazine?

A1: The molecular formula of this compound is C12H10N2, and its molecular weight is 182.22 g/mol.

Q2: How can I identify this compound using spectroscopic techniques?

A2: [] this compound exhibits a characteristic UV absorption maximum (λmax) at 350 nm. Infrared (IR) spectroscopy can also be used to identify characteristic vibrational frequencies of the molecule. [] Additionally, diffuse reflectance spectroscopy can provide insights into its electronic transitions, particularly in the visible region. []

Q3: How do substituents affect the optical properties of this compound?

A3: Introducing sterically hindering methyl groups at specific positions of the this compound skeleton can significantly impact its optical properties. [] Increasing the number of methyl substituents leads to a blue shift in the absorption spectra and a red shift in the emission spectra. This phenomenon is attributed to conformational changes and altered aromaticity in the excited state. []

Q4: Can this compound-containing materials be used in optical applications?

A4: [] Polyaramide and poly(amide-imide) films incorporating this compound units are photosensitive and can be degraded by UV irradiation and laser ablation. [] This property makes them potentially useful for applications such as photolithography or controlled degradation.

Q5: Are there sustainable approaches to synthesizing this compound-based materials?

A5: [] Researchers have successfully synthesized oligomers like poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) using industrial waste phenazine as a starting material. [] This approach not only provides access to high-performance materials but also offers a sustainable solution for waste utilization.

Q6: Can this compound derivatives be used as organocatalysts?

A6: [] Yes, N,N′-diaryldihydrophenazines have emerged as effective organocatalysts in photoredox-catalyzed reactions, such as the alkylation of aryl alkyl ketones. [] They offer a sustainable and cost-effective alternative to precious metal-based catalysts while demonstrating comparable or even superior performance. []

Q7: What are the key photophysical properties of this compound derivatives that make them suitable for photoredox catalysis?

A7: [, ] N,N′-diaryldihydrophenazines possess several beneficial photophysical characteristics for photoredox catalysis: * Long-lived triplet excited states: Facilitating efficient energy transfer to substrates. [, ]* Strong reducing ability: Enabling single-electron transfer to activate substrates. [, ]* High stability of radical cations: Ensuring catalytic activity over multiple cycles. [, ]* Chemical inertness: Preventing unwanted side reactions with substrates. [, ]

Q8: How does the solvent influence the catalytic activity of this compound-based organocatalysts?

A8: [] The choice of solvent can significantly impact the performance of this compound organocatalysts. For instance, using tetrahydrofuran (THF) instead of dimethylacetamide (DMAc) for the organocatalyzed atom transfer radical polymerization (O-ATRP) of acrylates resulted in improved control over polymerization, leading to polymers with lower dispersity. [] This is attributed to the influence of the solvent on the photophysical properties and redox potentials of the catalyst and its intermediates. []

Q9: How is computational chemistry used to understand the properties and reactivity of this compound derivatives?

A9: [, ] Computational methods such as density functional theory (DFT) calculations have been employed to investigate the electronic structures, geometries, and energy levels of this compound derivatives. [, ] These calculations provide valuable insights into their optical properties, redox potentials, and potential for intermolecular interactions, aiding in the design and optimization of new materials and catalysts.

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not extensively reported in the provided literature, computational studies have explored the relationship between molecular structure and properties like the exchange interaction in biradical systems. [] Such studies lay the groundwork for developing predictive QSAR models in the future.

Q11: What are the limitations of this compound-based materials regarding stability?

A11: [] While this compound units enhance solubility and glass transition temperatures in polymers, they can compromise thermal and chemical stability due to their susceptibility to oxidation, leading to the formation of phenazines. [] This highlights the need for strategies to improve their stability for broader applications.

Q12: Have any strategies been explored to enhance the stability of this compound-containing materials?

A12: While the provided literature doesn't explicitly detail stability-enhancing strategies for this compound-based materials, researchers have explored incorporating these units into composite materials. [] For instance, combining PMEPZ with multi-walled carbon nanotubes (MWCNTs) resulted in enhanced electrochemical stability and superior specific discharge capacity as cathode materials for lithium-ion batteries. [] This suggests that composite formation could be a promising avenue for improving stability.

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